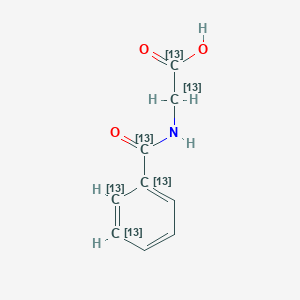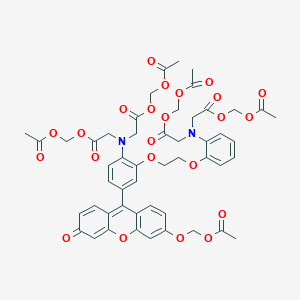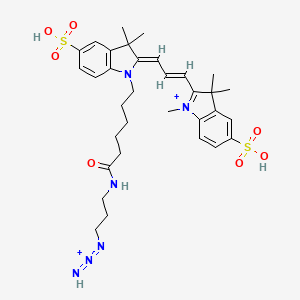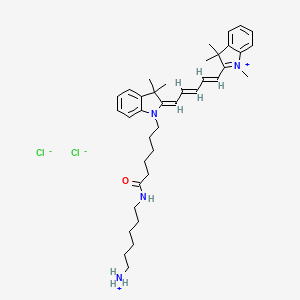![molecular formula C12H25IN2 B3026543 1-Hexyl-1,4-diazabicyclo[2.2.2]octan-1-ium iodide CAS No. 1009321-13-4](/img/structure/B3026543.png)
1-Hexyl-1,4-diazabicyclo[2.2.2]octan-1-ium iodide
描述
1-Hexyl-1,4-diazabicyclo[2.2.2]octan-1-ium iodide is a quaternary ammonium salt with the molecular formula C12H25IN2. It is known for its application in various fields, including materials science and organic synthesis. The compound appears as a white to light yellow powder or crystal and is sensitive to air and moisture .
作用机制
Target of Action
1-Hexyl-1,4-diazabicyclo[2.2.2]octan-1-ium iodide, also known as 1-Hexyl-4-aza-1-azoniabicyclo[2.2.2]octane iodide , is a derivative of 1,4-diazabicyclo[2.2.2]octane (DABCO), which is a highly nucleophilic tertiary amine base . DABCO is commonly used in organic synthesis as a weak Lewis base . The primary targets of this compound are likely to be similar to those of DABCO, which include various organic transformations .
Mode of Action
The compound interacts with its targets through its basic, nucleophilic, and catalytic properties . The cyclic structure of DABCO and the transannular interactions of the lone electron pairs of nitrogen prevent the inversion of nitrogen atom configuration . This allows DABCO to show the properties of an uncharged supernucleophile . The manifestation of supernucleophilic properties in combination with those of a nucleofuge enables the use of DABCO as a catalyst of a series of organic reactions .
Biochemical Pathways
The compound affects various biochemical pathways due to its versatile nature. It is used as a catalyst for many organic transformations, such as the Morita–Baylis–Hillman reaction . It is also used in organic synthesis as a building block for the preparation of 1,4-disubstituted piperazines .
Pharmacokinetics
The pharmacokinetic properties of 1-Hexyl-1,4-diazabicyclo[22Dabco is known to be hygroscopic and has good solubility in many polar, as well as nonpolar solvents . These properties may influence the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound.
Result of Action
The result of the compound’s action depends on the specific reaction it is involved in. For example, in the case of the Morita–Baylis–Hillman reaction, DABCO acts as a catalyst to promote the reaction . In another example, 1-alkyl-1,4-diazabicyclo[2.2.2]octan-1-ium salts, resulting from the alkylation of DABCO, efficiently react with a variety of nucleophiles to give piperazine products resulting from the nucleophilic ring-opening reaction .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, DABCO is hygroscopic and has a tendency of sublimation at room temperature, and it reacts with CO2 and air moisture . Therefore, it must be stored under an inert gas atmosphere in a refrigerator . These factors can influence the compound’s action, efficacy, and stability.
准备方法
Synthetic Routes and Reaction Conditions
1-Hexyl-1,4-diazabicyclo[2.2.2]octan-1-ium iodide can be synthesized through the quaternization of 1,4-diazabicyclo[2.2.2]octane (DABCO) with 1-iodohexane. The reaction typically occurs in an inert atmosphere to prevent moisture and air sensitivity. The reaction is carried out in a suitable solvent, such as acetonitrile or dichloromethane, at room temperature or slightly elevated temperatures. The product is then purified by recrystallization or other suitable methods .
Industrial Production Methods
In industrial settings, the synthesis of this compound follows similar principles but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
化学反应分析
Types of Reactions
1-Hexyl-1,4-diazabicyclo[2.2.2]octan-1-ium iodide undergoes various chemical reactions, including:
Nucleophilic substitution: The iodide ion can be replaced by other nucleophiles, such as halides, cyanides, or thiolates.
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form different reduced species, depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium halides, potassium cyanide, and thiols. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under controlled conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
Nucleophilic substitution: The major products are the corresponding substituted quaternary ammonium salts.
Oxidation: The major products are the corresponding oxides or hydroxides.
Reduction: The major products are the reduced forms of the original compound.
科学研究应用
1-Hexyl-1,4-diazabicyclo[2.2.2]octan-1-ium iodide has several scientific research applications:
Chemistry: It is used as a phase-transfer catalyst in organic synthesis, facilitating reactions between compounds in different phases.
Biology: The compound is studied for its potential antimicrobial properties and its ability to interact with biological membranes.
Medicine: Research is ongoing to explore its potential as a drug delivery agent and its interactions with various biological targets.
相似化合物的比较
Similar Compounds
1-Methyl-1,4-diazabicyclo[2.2.2]octan-1-ium iodide: Similar structure but with a methyl group instead of a hexyl group.
1-Butyl-1,4-diazabicyclo[2.2.2]octan-1-ium iodide: Similar structure but with a butyl group instead of a hexyl group.
Uniqueness
1-Hexyl-1,4-diazabicyclo[2.2.2]octan-1-ium iodide is unique due to its longer alkyl chain, which can enhance its solubility in organic solvents and its ability to interact with hydrophobic environments. This property makes it particularly useful in applications requiring phase-transfer catalysis and interactions with biological membranes .
属性
IUPAC Name |
1-hexyl-4-aza-1-azoniabicyclo[2.2.2]octane;iodide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H25N2.HI/c1-2-3-4-5-9-14-10-6-13(7-11-14)8-12-14;/h2-12H2,1H3;1H/q+1;/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWXJUXGXGOWSCJ-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC[N+]12CCN(CC1)CC2.[I-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25IN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1009321-13-4 | |
| Record name | 1-Hexyl-1,4-diazabicyclo[2.2.2]octan-1-ium Iodide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![5-[(naphthalen-1-yl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B3026473.png)
![6-[(2Z)-3,3-Dimethyl-2-[(2E,4E)-5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indol-1-yl]-N-[2-(2,5-dioxopyrrol-1-yl)ethyl]hexanamide;chloride](/img/structure/B3026474.png)






